molecular formula C13H13N3OS2 B2851800 5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one CAS No. 1351398-94-1

5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B2851800
CAS No.: 1351398-94-1
M. Wt: 291.39
InChI Key: VBIWOOYBIWPWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a fused ring system that includes pyridine, thieno, and pyrimidine moieties, which contribute to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product. The reaction conditions often include the use of aqueous medium, which further enhances the green chemistry aspect of the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis can be scaled up for industrial applications. The use of recyclable catalysts and aqueous media can make the process more sustainable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H18N2OS2C_{14}H_{18}N_{2}OS_{2} with a molecular weight of approximately 294.44 g/mol. Its unique structure includes a triazatricyclo framework which contributes to its biological activity.

PropertyValue
Molecular FormulaC14H18N2OS2C_{14}H_{18}N_{2}OS_{2}
Molecular Weight294.44 g/mol
CAS Number721908-18-5

Antimicrobial Properties

Research indicates that compounds similar to 5-(2-methylpropyl)-4-sulfanylidene derivatives exhibit significant antimicrobial activity. For instance, thiazolidinedione derivatives have shown effectiveness against various bacterial strains by inhibiting their growth through mechanisms that may involve the activation of peroxisome proliferator activated receptor gamma (PPARγ) pathways .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds in the same chemical class. The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation and apoptosis. For example, compounds with similar triazatricyclo structures have been noted for their ability to inhibit cancer cell lines in vitro, indicating potential as therapeutic agents .

Anti-inflammatory Effects

Inflammatory responses can be modulated by compounds that affect nitric oxide (NO) production. Research has demonstrated that certain derivatives can inhibit lipopolysaccharide (LPS)-induced NO production, which is critical in inflammatory processes. This suggests that 5-(2-methylpropyl)-4-sulfanylidene could possess anti-inflammatory properties .

Study on Antimicrobial Efficacy

A study conducted on thiazolidinedione derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the potential use of such compounds in developing new antibiotics.

Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that related triazatricyclo compounds significantly reduced cell viability and induced apoptosis. The mechanism was hypothesized to involve the disruption of mitochondrial function and activation of caspase pathways.

Properties

IUPAC Name

5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-7(2)6-16-12(17)10-9(15-13(16)18)8-4-3-5-14-11(8)19-10/h3-5,7H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIWOOYBIWPWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.